4-Fluoro-4-phenylcyclohexan-1-amine
Description
4-Fluoro-4-phenylcyclohexan-1-amine is a fluorinated cyclohexylamine derivative characterized by a fluorine atom and a phenyl group at the 4-position of the cyclohexane ring, with a primary amine group at the 1-position. This compound is of significant interest in medicinal chemistry and catalysis due to the electron-withdrawing effects of fluorine and the aromatic stabilization provided by the phenyl group. It serves as a key intermediate in synthesizing bioactive molecules, particularly in transaminase-catalyzed reactions for chiral amine production .
Properties
Molecular Formula |
C12H16FN |
|---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
4-fluoro-4-phenylcyclohexan-1-amine |
InChI |
InChI=1S/C12H16FN/c13-12(8-6-11(14)7-9-12)10-4-2-1-3-5-10/h1-5,11H,6-9,14H2 |
InChI Key |
RWDOFQSOFXKRTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)(C2=CC=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-4-phenylcyclohexan-1-amine can be achieved through several methods. One common approach involves the fluorination of 4-phenylcyclohexanone followed by reductive amination. The fluorination step can be carried out using reagents such as Selectfluor, while the reductive amination can be performed using ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination and amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-4-phenylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
Medicinal Chemistry
4-Fluoro-4-phenylcyclohexan-1-amine has been investigated for its potential therapeutic effects in various neurological disorders. Its ability to modulate receptor activity makes it a candidate for drug development targeting pain relief and anxiety disorders.
Case Study:
A study explored the analgesic properties of compounds structurally related to this compound, demonstrating efficacy in pain management through receptor modulation .
Biological Research
The compound serves as a ligand in receptor binding studies, particularly for opioid receptors. Its interaction profile is critical for understanding its pharmacodynamics and pharmacokinetics.
Interaction Studies:
Research has shown that this compound can bind to specific receptors, influencing cellular signaling pathways. This property is essential for developing targeted therapies in pain management.
Materials Science
In materials science, this compound is utilized as a building block for synthesizing novel polymers and materials with enhanced properties due to the fluorine atom's influence on reactivity.
Data Tables
Mechanism of Action
The mechanism of action of 4-Fluoro-4-phenylcyclohexan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The fluorine atom enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to hydrophobic pockets within target proteins .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity: The fluorine atom in this compound increases electronegativity, favoring nucleophilic substitution compared to non-fluorinated analogs like 4-(Dimethylamino)-4-phenylcyclohexan-1-one . Sulfonyl and trifluoroethoxy groups (e.g., in CAS 1864051-59-1 and 1016820-04-4) introduce steric hindrance and polarity, altering solubility and enzyme-binding affinity .
Pharmacological Relevance :
- Fluorinated amines (e.g., cis-4-Fluorocyclohexan-1-amine HCl) are preferred in CNS drugs due to enhanced blood-brain barrier penetration .
- The phenyl group in this compound contributes to π-π stacking interactions in receptor binding, a feature absent in analogs like 4-Methoxy-4-(trifluoromethyl)cyclohexan-1-amine .
Synthetic Accessibility :
- Transaminase-catalyzed synthesis of this compound offers enantioselectivity (>99% ee) under mild conditions, contrasting with traditional methods for sulfonyl derivatives requiring harsh reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
